1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

Description

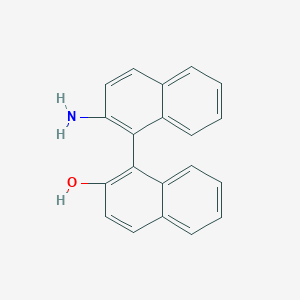

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminonaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXQCPGXQVQHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929912 | |

| Record name | 2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137848-29-4, 134532-03-9, 137848-28-3 | |

| Record name | (-)-2′-Amino-1,1′-binaphthalen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137848-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2′-hydroxy-1,1′-binaphthyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134532-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2'-Amino-[1,1'-binaphthalen]-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y5S695XXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

Abstract: This technical document provides a comprehensive overview of the synthesis and characterization of the binaphthyl compound, 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, also known as NOBIN. Due to the limited availability of direct experimental protocols in published literature, this guide presents a proposed synthetic route based on established oxidative coupling methodologies. Furthermore, it details the predicted analytical and spectroscopic characteristics of the target compound, derived from data on structurally analogous molecules. This paper is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational guide for the preparation and identification of this and similar binaphthyl derivatives.

Introduction

This compound is a chiral organic compound belonging to the class of binaphthyls. Its structure, featuring both a hydroxyl and an amino functional group on adjacent naphthalene ring systems, makes it an interesting candidate for applications in catalysis, particularly as a chiral ligand in asymmetric synthesis, and as a scaffold in medicinal chemistry. The rigid binaphthyl backbone and the presence of versatile functional groups allow for potential coordination with metal centers and the formation of hydrogen bonds, which are key features for molecular recognition and catalytic activity.

This guide outlines a plausible and detailed methodology for the synthesis of this compound and provides a comprehensive set of predicted characterization data to aid researchers in its identification and quality control.

Proposed Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through an oxidative cross-coupling reaction. This approach is based on the well-established methods for the oxidative homo-coupling of 2-naphthols to form BINOL (1,1'-bi-2-naphthol) derivatives, which often utilize metal catalysts such as copper or iron complexes. In this proposed route, a cross-coupling between 2-naphthol and 2-amino-1-naphthalenol would yield the desired product.

Proposed Reaction Scheme

The proposed reaction involves the equimolar reaction of 2-naphthol and 2-amino-1-naphthalenol in the presence of a copper(II) catalyst and a suitable base, with air or oxygen as the oxidant.

Starting Materials:

-

2-Naphthol

-

2-Amino-1-naphthalenol

-

Copper(II) chloride (CuCl₂)

-

A chiral diamine ligand (e.g., (–)-Sparteine) for potential asymmetric induction

-

A suitable solvent (e.g., Dichloromethane)

Detailed Experimental Protocol (Proposed)

-

Catalyst Preparation: In a round-bottom flask, dissolve copper(II) chloride (0.05 mmol) and (–)-sparteine (0.06 mmol) in 10 mL of dichloromethane. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Reaction Setup: To the catalyst solution, add 2-naphthol (1.0 mmol) and 2-amino-1-naphthalenol (1.0 mmol).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature under an air atmosphere (or bubble oxygen through the solution) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 20 mL of 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to isolate this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Proposed Synthesis Workflow

Predicted Characterization of this compound

The following tables summarize the predicted physical and spectroscopic properties of the target compound. These predictions are based on data from structurally similar binaphthyl compounds and general principles of spectroscopic interpretation.

Physical and Molecular Properties

| Property | Predicted Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂₀H₁₅NO |

| Molecular Weight | 285.34 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 190-200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in chlorinated solvents; insoluble in water and hexanes. |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted for a 400 MHz spectrometer, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.5 - 10.5 | br s | 1H | -OH (phenolic) |

| 7.0 - 8.2 | m | 12H | Ar-H (naphthalene rings) |

| 5.0 - 6.0 | br s | 2H | -NH₂ (amino) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) (Predicted for a 100 MHz spectrometer, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 155 | C-OH |

| 140 - 145 | C-NH₂ |

| 110 - 135 | Aromatic C-H and quaternary C |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3600 | O-H stretch (phenolic, broad) |

| 3300 - 3500 | N-H stretch (amine, two bands) |

| 3000 - 3100 | Aromatic C-H stretch |

| 1600 - 1620 | C=C stretch (aromatic) |

| 1500 - 1520 | N-H bend |

| 1200 - 1250 | C-O stretch (phenolic) |

| 1300 - 1350 | C-N stretch |

Mass Spectrometry (MS)

| Technique | Predicted m/z |

| ESI-MS (+) | [M+H]⁺ = 286.12 |

Characterization Workflow

An In-depth Technical Guide to 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (NOBIN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, commonly known as NOBIN, is a chiral organic compound that has garnered interest in the field of asymmetric catalysis. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and methods for its purification and characterization. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a non-symmetrically substituted 1,1'-binaphthyl derivative. Its structure, featuring both an amino and a hydroxyl group on adjacent naphthalene rings, imparts specific chirality and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | NOBIN, 2-Amino-2'-hydroxy-1,1'-binaphthyl | [1][2] |

| CAS Number | 134532-03-9 (racemic), 137848-28-3 (R-enantiomer), 137848-29-4 (S-enantiomer) | [1] |

| Molecular Formula | C₂₀H₁₅NO | [1] |

| Molecular Weight | 285.34 g/mol | [3] |

| Melting Point | 171-175 °C ((S)-enantiomer) | [4] |

| Boiling Point | 471.5±30.0 °C (Predicted) | [3] |

| Solubility | Soluble in methanol, toluene, acetone, ethyl acetate | [5] |

| pKa | 8.90±0.50 (Predicted) | [3] |

| Appearance | White to off-white solid/crystals | [3] |

Synthesis

The synthesis of racemic this compound is achieved through the oxidative cross-coupling of 2-aminonaphthalene and 2-naphthol. The following protocol is adapted from the work of Smrcina, Vyskocil, and coworkers (1996).[5]

Experimental Protocol: Synthesis of Racemic NOBIN

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Benzylamine

-

2-Aminonaphthalene

-

2-Naphthol

-

Methanol (degassed)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Aqueous Ammonia

-

Toluene

Procedure:

-

Preparation of the Catalyst: In a suitable flask, dissolve copper(II) chloride dihydrate (50 g, 0.3 mol) in degassed methanol (250 ml). To this, add a solution of benzylamine (128.6 g, 1.2 mol) in degassed methanol (250 ml). Purge the resulting solution with argon for 5 minutes.

-

Coupling Reaction: In a separate large flask, dissolve a mixture of 2-aminonaphthalene (14.3 g, 0.1 mol) and 2-naphthol (14.4 g, 0.1 mol) in degassed methanol (1 L). Add the catalyst solution to this mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature for 48 hours under an argon atmosphere.

-

Work-up:

-

Acidify the mixture with concentrated HCl (150 ml) and stir for 10 minutes.

-

Add concentrated aqueous ammonia (200 ml).

-

Pour the entire mixture into water (4.5 L).

-

Collect the resulting precipitate by suction filtration and wash with methanol (100 ml).

-

Air-dry the crude product. This procedure can be repeated to scale up the production.[5]

-

Synthesis Workflow

Caption: Workflow for the synthesis of racemic NOBIN.

Purification

The crude product from the synthesis contains byproducts, primarily 2,2'-diamino-1,1'-binaphthyl and 1,1'-bi-2-naphthol (BINOL). A multi-step purification process is required to isolate pure racemic NOBIN.[5]

Experimental Protocol: Purification of Racemic NOBIN

-

Removal of 2,2'-diamino-1,1'-binaphthyl:

-

Suspend the crude NOBIN in methanol.

-

Add a 20% solution of KOH in methanol and stir at room temperature for 5 hours.

-

Filter the mixture through celite and wash the solid with methanol.

-

Pour the filtrate into a vigorously stirred 15% aqueous HCl solution.

-

Neutralize the resulting suspension to pH ≈ 8 with concentrated aqueous ammonia.

-

Collect the precipitate by suction filtration and wash with methanol. Air-dry the solid.[5]

-

-

Removal of BINOL:

-

Dissolve the product from the previous step in a mixture of ethanol and concentrated HCl.

-

Add water and extract the solution with toluene (3 x 1 L).

-

Pour the aqueous phase into a mixture of water and concentrated aqueous ammonia.

-

Collect the resulting precipitate by suction filtration.[5]

-

-

Crystallization:

-

Reflux the purified NOBIN in toluene for 30 minutes and filter the hot solution.

-

Allow the filtrate to cool to room temperature to obtain pure, crystalline racemic NOBIN.

-

Concentrate the mother liquor to obtain a second crop of crystals.[5]

-

Purification Workflow

References

An In-depth Technical Guide to the Formation of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (NOBIN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, a chiral organic compound also known as 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN). This N,O-biaryl compound is a valuable ligand and catalyst in asymmetric synthesis.[1]

Core Reaction: Oxidative Cross-Coupling

The formation of this compound is achieved through an oxidative cross-coupling reaction of 2-naphthol and 2-naphthylamine. This reaction is typically catalyzed by a transition metal salt, with iron(III) chloride (FeCl₃) being a common and effective catalyst.[1] The reaction selectively forms the C-C bond between the C1 position of 2-naphthylamine and the C1 position of 2-naphthol.

Proposed Reaction Mechanism

The FeCl₃-catalyzed oxidative cross-coupling is postulated to proceed through a catalytic cycle involving a ternary complex. This complex brings together the iron catalyst, the two coupling partners (2-naphthol and 2-naphthylamine), and an oxidant.[1] The key step is the oxidative coupling within this complex. While a detailed mechanistic study for this specific reaction is ongoing, a plausible pathway based on related oxidative couplings of phenols is outlined below.

Key Steps in the Proposed Mechanism:

-

Ligand Exchange: 2-naphthol and 2-naphthylamine coordinate to the Fe(III) center, displacing other ligands.

-

Formation of a Ternary Complex: An oxidant, such as di-tert-butyl peroxide, coordinates to the iron center, forming a ternary complex with the two naphthyl substrates.

-

Electron Transfer and Radical Formation: Single electron transfer (SET) from the coordinated naphthol and/or naphthylamine to the iron(III) center, facilitated by the oxidant, generates radical species.

-

C-C Bond Formation: Intramolecular coupling of the generated radicals within the coordination sphere of the iron complex forms the C-C bond of the NOBIN backbone.

-

Rearomatization and Catalyst Regeneration: The coupled product is released, and the iron catalyst is regenerated to complete the catalytic cycle.

Caption: Proposed mechanism for the formation of NOBIN.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of racemic this compound (NOBIN) via FeCl₃-catalyzed oxidative cross-coupling.

| Parameter | Value | Reference |

| Yield | 82% | [1] |

| Reactant Ratio (2-naphthol:2-naphthylamine) | 1.5 : 1 | [1] |

| Catalyst Loading (FeCl₃) | 10 mol % | [1] |

| Oxidant | di-tert-butyl peroxide (t-BuOOt-Bu) | [1] |

| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | Not specified | [1] |

Experimental Protocols

Synthesis of Racemic this compound (NOBIN)[1]

Materials:

-

2-Naphthol

-

2-Aminonaphthalene

-

Iron(III) chloride (FeCl₃)

-

di-tert-butyl peroxide (t-BuOOt-Bu)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-naphthol (1.5 equivalents) and 2-aminonaphthalene (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is added iron(III) chloride (10 mol %).

-

Di-tert-butyl peroxide (1.5 equivalents) is then added to the mixture.

-

The reaction is stirred at room temperature.

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is purified by column chromatography on silica gel.

-

The product is eluted using a mixture of hexane and ethyl acetate (90:10) to afford this compound as a pale brown solid.

Caption: Workflow for the synthesis of NOBIN.

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (400 MHz, CDCl₃): δ 7.93 (d, J = 8.8 Hz, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.6 Hz, 1H), 7.81 (dd, J = 7.4, 1.9 Hz, 1H), 7.39 (d, J = 8.9 Hz, 1H), 7.33 – 7.38 (m, 1H), 7.20 – 7.30 (m, 3H), 7.16 – 7.20 (m, 1H), 7.13 (d, J = 8.8 Hz, 1H), 7.03 – 7.08 (m, 1H).[1]

¹³C{¹H} NMR (100 MHz, CDCl₃): δ 151.9, 143.8, 134.2, 133.3, 130.7, 130.5, 129.6, 128.4 (3C), 127.4, 127.1, 124.7, 123.9, 123.8, 122.9, 118.3, 117.8, 114.4, 108.7.[1]

This guide provides a foundational understanding for researchers interested in the synthesis and application of this compound. For further details on the mechanistic intricacies and applications in asymmetric catalysis, the cited literature should be consulted.

References

Tautomerism in Aminonaphthol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical phenomenon in the study and development of aminonaphthol derivatives. These compounds, possessing both amino and hydroxyl functional groups on a naphthalene scaffold, can exist in various tautomeric forms, primarily keto-enol and imine-enamine tautomers. The position of this equilibrium is highly sensitive to the molecular structure and the surrounding environment, including solvent polarity, pH, and temperature. Understanding and controlling the tautomeric preference of aminonaphthol derivatives is paramount in drug discovery and development, as different tautomers can exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles of tautomerism in aminonaphthol derivatives, detailed experimental and computational methodologies for their characterization, and a discussion of their implications in biological systems.

Introduction to Tautomerism in Aminonaphthol Derivatives

Aminonaphthol derivatives are characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group on a naphthalene ring system. This arrangement gives rise to the possibility of two primary types of prototropic tautomerism: keto-enol and imine-enamine tautomerism.

-

Keto-Enol Tautomerism: This involves the migration of a proton between a hydroxyl group and a carbon atom, with a concurrent shift of a double bond. In aminonaphthols, the naphthol ring can exist in equilibrium between the enol (hydroxyl) form and a keto (oxo) form. For instance, 1-amino-2-naphthol can theoretically exist in equilibrium with its keto tautomer, 1-amino-1,2-dihydronaphthalen-2-one.

-

Imine-Enamine Tautomerism: This type of tautomerism involves the migration of a proton from a carbon atom alpha to an imine C=N bond to the nitrogen atom, resulting in an enamine C=C-N structure.[1] For aminonaphthol derivatives, particularly those where the amino group is positioned to form an imine-like structure in a tautomeric form (e.g., 4-amino-1-naphthol), an equilibrium between an imine and an enamine form can be established.[1][2]

The relative stability of these tautomers is influenced by several factors, including:

-

Aromaticity: The enol form often preserves the aromaticity of the naphthalene ring system, which is a significant stabilizing factor.[3]

-

Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds between the amino and hydroxyl groups or their tautomeric counterparts can stabilize specific forms.[4]

-

Solvent Effects: The polarity of the solvent can significantly influence the tautomeric equilibrium. Polar solvents may favor more polar tautomers, while nonpolar solvents may favor less polar, intramolecularly hydrogen-bonded forms.[5]

-

pH: The protonation state of the amino and hydroxyl groups is pH-dependent, which in turn affects the tautomeric equilibrium.

The interplay of these factors determines the predominant tautomeric form in a given environment, which has profound implications for the molecule's biological activity.

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the ratio of tautomers at equilibrium is crucial for understanding the structure-activity relationship of aminonaphthol derivatives. This is typically expressed as the equilibrium constant, KT. Due to the limited availability of specific quantitative data for aminonaphthol derivatives in the literature, the following tables present illustrative data from closely related naphthaldehyde Schiff base systems to demonstrate how such data is structured and the influence of various factors.

Table 1: Illustrative Tautomeric Ratios of a Naphthaldehyde Schiff Base Analogue in Various Solvents

| Solvent | Dielectric Constant (ε) | % Keto Tautomer (Illustrative) | % Enol Tautomer (Illustrative) | KT ([Enol]/[Keto]) (Illustrative) |

| Cyclohexane | 2.0 | 30 | 70 | 2.33 |

| Chloroform | 4.8 | 45 | 55 | 1.22 |

| Acetone | 20.7 | 60 | 40 | 0.67 |

| Ethanol | 24.6 | 75 | 25 | 0.33 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 85 | 15 | 0.18 |

Data in this table is representative and adapted from studies on related naphthaldehyde derivatives to illustrate solvent effects. Actual values for specific aminonaphthol derivatives will vary.

Table 2: Illustrative Gibbs Free Energy Differences for Tautomeric Equilibria from Computational Studies

| Tautomer Pair | Environment | ΔG (kcal/mol) (Illustrative) | Predominant Tautomer (Illustrative) |

| 1-Amino-2-naphthol (Enol) vs. Keto form | Gas Phase | -5.8 | Enol |

| 1-Amino-2-naphthol (Enol) vs. Keto form | Water | -4.2 | Enol |

| 4-Amino-1-naphthol (Enamine) vs. Imine form | Gas Phase | +2.1 | Imine |

| 4-Amino-1-naphthol (Enamine) vs. Imine form | DMSO | +1.5 | Imine |

Data in this table is hypothetical and for illustrative purposes to show how computational results on the relative stability of tautomers are presented.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[6]

Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:

-

Sample Preparation: Dissolve a precisely weighed amount of the aminonaphthol derivative (e.g., 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final volume of 0.5-0.7 mL in an NMR tube.

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum at a constant, known temperature (e.g., 298 K) using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) to allow for full magnetization recovery for accurate integration.

-

-

Spectral Analysis:

-

Identify distinct signals corresponding to each tautomer. For example, the vinylic proton of an enol tautomer will have a different chemical shift than the corresponding aliphatic protons of the keto tautomer.

-

Carefully integrate the area under the non-overlapping peaks that are unique to each tautomer.

-

-

Quantification:

-

Calculate the molar ratio of the tautomers from the integral values, correcting for the number of protons giving rise to each signal.

-

The equilibrium constant, KT, is calculated as the ratio of the concentrations of the two tautomers: KT = [Tautomer A] / [Tautomer B].

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant if the individual tautomers have distinct absorption spectra.

Protocol for UV-Vis Spectroscopic Determination of Tautomeric Equilibrium:

-

Sample Preparation: Prepare a stock solution of the aminonaphthol derivative in the solvent of interest at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Data Acquisition:

-

Acquire the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-600 nm) using a dual-beam spectrophotometer.

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) characteristic of each tautomer. This often requires the use of "locked" derivatives (e.g., O-methylated for the enol form and N-alkylated for the imine form) to obtain the pure spectra of each tautomer.

-

Using the Beer-Lambert law (A = εbc), and the molar extinction coefficients (ε) of the pure tautomers at a wavelength where both absorb, the concentration of each tautomer in the equilibrium mixture can be determined.

-

The equilibrium constant, KT, is then calculated from the ratio of the concentrations.

-

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

Protocol for DFT Calculation of Tautomer Stability:

-

Structure Preparation: Build the 3D structures of all possible tautomers of the aminonaphthol derivative using a molecular modeling software.

-

Geometry Optimization:

-

Perform a full geometry optimization for each tautomer in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Confirm that the optimized structures correspond to true energy minima by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Solvation Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculations.

-

Energy Calculation:

-

Calculate the electronic energies and thermal corrections to obtain the Gibbs free energies (G) for each tautomer in the gas phase and in the chosen solvent.

-

-

Data Analysis:

-

Calculate the relative Gibbs free energy (ΔG) between the tautomers: ΔG = GTautomer A - GTautomer B.

-

The tautomeric equilibrium constant (KT) can be calculated from ΔG using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

-

Visualization of Tautomeric Equilibria and Biological Relevance

The ability to visualize the complex relationships in tautomerism and its biological implications is crucial for a deeper understanding.

Caption: Keto-enol tautomerism of 1-amino-2-naphthol.

Caption: Imine-enamine tautomerism of 4-amino-1-naphthol.

Biological Significance and Drug Development

The tautomeric state of an aminonaphthol derivative can dramatically alter its biological activity. Different tautomers possess distinct shapes, hydrogen bonding capabilities, and electronic properties, leading to differential binding affinities for biological targets such as enzymes and receptors.[7]

For instance, one tautomer might fit perfectly into the active site of an enzyme, acting as a potent inhibitor, while another tautomer may be inactive. The interconversion between tautomers can therefore act as a molecular switch, modulating the compound's pharmacological effect.

Caption: Tautomer-specific enzyme inhibition.

Drug Metabolism

The metabolic fate of a drug can also be influenced by its tautomeric form. Phase I and Phase II metabolic enzymes may selectively recognize and process one tautomer over another, leading to different metabolic profiles and clearance rates.[8] Understanding the tautomeric equilibrium is therefore essential for predicting a drug's pharmacokinetic properties.

Caption: Hypothetical metabolic pathway of an aminonaphthol drug.

Conclusion

The tautomerism of aminonaphthol derivatives is a multifaceted phenomenon with significant implications for their application in medicinal chemistry and drug development. The prevalence of a particular tautomer is a delicate balance of structural and environmental factors. A thorough understanding and characterization of these tautomeric equilibria are essential for the rational design of aminonaphthol-based therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic properties. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to investigate and harness the tautomeric behavior of this important class of compounds. Further research to generate specific quantitative data for a wide range of aminonaphthol derivatives will be invaluable to the scientific community.

References

- 1. cores.research.asu.edu [cores.research.asu.edu]

- 2. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 3. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Computational Analysis of the Electronic Structure of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol: A Technical Overview

Disclaimer: As of the latest literature surveys, specific computational studies on the electronic structure of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol are not publicly available. This technical guide, therefore, presents a representative computational analysis based on established methodologies and data from closely related aminonaphthol derivatives and Betti bases. The protocols and expected outcomes detailed herein are based on analogous systems and provide a framework for a dedicated computational study of the title compound.

Introduction

This compound is a complex aromatic system belonging to the class of aminonaphthols, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in optoelectronics.[1][2][3] Understanding the electronic structure of this molecule is crucial for elucidating its reactivity, stability, and potential biological and physical properties. Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the electronic properties of such complex organic molecules.[4]

This guide outlines the standard computational protocols used to study the electronic structure of aminonaphthol derivatives and presents the expected data in a structured format. The methodologies described are based on common practices in the field for similar molecular systems.[5][6]

Computational Methodology

The electronic structure of aminonaphthol derivatives is typically investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These methods offer a good balance between computational cost and accuracy for molecules of this size.

Geometry Optimization and Frequency Calculations

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[5][7]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is commonly employed to provide a good description of the electronic distribution, including polarization and diffuse functions.[5]

-

Solvent Effects: To simulate a more realistic environment, solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The workflow for this initial stage of the computational study can be visualized as follows:

Caption: Workflow for Geometry Optimization.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure is performed. This involves calculating several key properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge transfer, and the delocalization of electron density.

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[6]

The logical relationship for deriving these properties is illustrated below:

Caption: Electronic Structure Analysis Workflow.

Expected Quantitative Data

Based on studies of analogous aminonaphthol compounds, the following tables summarize the types of quantitative data that would be expected from a computational study of this compound. The values presented are hypothetical and for illustrative purposes only.

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value (eV) | Description |

| EHOMO | -5.2 to -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 2.7 to 3.5 | ΔE = ELUMO - EHOMO |

| Ionization Potential (I) | 5.2 to 5.8 | I ≈ -EHOMO |

| Electron Affinity (A) | 1.8 to 2.5 | A ≈ -ELUMO |

Table 2: Calculated Global Reactivity Descriptors

| Parameter | Formula | Expected Value Range |

| Chemical Hardness (η) | (I - A) / 2 | 1.35 to 1.75 eV |

| Chemical Softness (S) | 1 / (2η) | 0.28 to 0.37 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.15 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.5 to 6.0 eV |

Conclusion

While specific experimental or computational data for this compound is currently lacking in the scientific literature, the computational methodologies outlined in this guide provide a robust framework for its investigation. A thorough DFT and TD-DFT study would yield valuable insights into its electronic properties, reactivity, and spectroscopic behavior. Such a study would be a significant contribution to the understanding of complex aminonaphthol systems and could guide future experimental work in the development of new therapeutic agents and functional materials. The expected outcomes, based on structurally similar compounds, suggest a molecule with a moderate HOMO-LUMO gap, indicating potential for both kinetic stability and tailored reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of Handling Aminonaphthol Compounds

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with aminonaphthol compounds. It outlines the known hazards, handling procedures, personal protective equipment, emergency measures, and disposal protocols necessary for the safe use of these chemicals in a laboratory setting.

Hazard Identification and Classification

Aminonaphthol compounds are aromatic amines and phenols, classes of chemicals that require careful handling due to their potential toxicity. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, various aminonaphthol compounds are classified with a range of hazards. The primary concerns include irritation to the skin and eyes, with some derivatives suspected of causing more severe health effects.

Many aminonaphthol compounds are categorized as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1][2][3][4] Some are also noted to cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3][5] For certain related compounds, such as 1-Amino-2-naphthol hydrochloride, there is a suspicion of carcinogenicity (Category 2).[6] It is crucial to consult the specific Safety Data Sheet (SDS) for the particular aminonaphthol compound being used.

Table 1: GHS Hazard Classification for Representative Aminonaphthol and Related Compounds

| Compound | CAS Number | GHS Hazard Statements | Citations |

| 1-Amino-2-naphthol hydrochloride | 1198-27-2 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH341: Suspected of causing genetic defectsH351: Suspected of causing cancer | [1][6] |

| 5-Amino-2-naphthol | 86-97-5 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| 8-Amino-2-naphthol | 118-46-7 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

| 1-Naphthol | 90-15-3 | H302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageH335: May cause respiratory irritationH371: May cause damage to kidneys and stomach (Oral) | [7] |

| 1-Amino-2-naphthol-4-sulfonic acid | 116-63-2 | H317: May cause an allergic skin reactionH319: Causes serious eye irritationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [8] |

Toxicological Information

The toxicity of aminonaphthol compounds can vary significantly based on their specific structure. Acute effects often include irritation, while chronic exposure may pose more severe risks. The toxicity of the parent compound, 1-naphthol, is mediated by its metabolites, which can deplete intracellular glutathione (GSH) and generate reactive oxygen species, leading to cytotoxicity.[9]

Table 2: Summary of Acute Toxicity Data for Related Naphthylamine and Naphthol Compounds

| Compound | Test Type | Route of Exposure | Species | Dose | Citations |

| 1-Naphthylamine | LD50 | Intraperitoneal | Mouse | 96 mg/kg | [10] |

| 1-Naphthylamine | LDLo | Subcutaneous | Rabbit | 300 mg/kg | [10] |

| 1-Naphthol | LD50 | Oral | Rat | 1870 mg/kg | [7] |

| 1-Naphthol | LD50 | Dermal | Rabbit | 880 mg/kg | [7] |

LD50: Lethal Dose, 50% kill. LDLo: Lowest published lethal dose.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure to aminonaphthol compounds.

Engineering Controls:

-

All work with aminonaphthol compounds, especially in powder form, should be conducted in a well-ventilated area.[2]

-

Use of a certified chemical fume hood is mandatory for procedures that may generate dust or aerosols.[11][12]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][13]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1][3][13] Do not breathe dust or vapors.[2][11]

-

Wash hands and any exposed skin thoroughly after handling.[1][2][7]

-

Some aminonaphthols are sensitive to atmospheric oxidation and may change color upon exposure to air; they should be handled rapidly.[14]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[3][11][13]

-

Some compounds are light-sensitive and should be protected from direct sunlight.[11][13]

dot

Caption: Workflow for the safe handling of aminonaphthol compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling aminonaphthol compounds to prevent dermal, ocular, and respiratory exposure.

Table 3: Recommended Personal Protective Equipment (PPE) for Handling Aminonaphthol Compounds

| PPE Category | Specification | Purpose and Notes | Citations |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | To protect eyes from splashes and dust. | [1][2][12] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. Gloves must be inspected before use and disposed of properly after use. | [1][2][8][12] |

| Skin/Body Protection | A laboratory coat is mandatory. For tasks with a higher risk of splashing, wear chemical-resistant aprons or suits. | To protect skin and clothing from contamination. | [1][2][12] |

| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood. If exposure limits may be exceeded or if irritation is experienced, use a NIOSH/MSHA-approved full-face respirator with a particle filter. | To prevent inhalation of dust or vapors. | [1][2][11][12] |

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial. Always seek medical attention following any significant exposure.

Table 4: First Aid Procedures for Aminonaphthol Exposure

| Exposure Route | First Aid Procedure | Citations |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Keep the person warm and at rest. Seek immediate medical attention. | [1][2][3][15] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention. | [1][2][3][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2][11] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2] |

dot

Caption: Emergency first aid flowchart for exposure to aminonaphthol compounds.

Accidental Release and Disposal

Accidental Release Measures:

-

Evacuate: Evacuate non-essential personnel from the spill area.[2]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]

-

Contain: Prevent further leakage or spillage if safe to do so. Avoid dust formation.[1][2]

-

Clean-up: For solid spills, sweep up and shovel the material into a suitable, labeled container for disposal.[1][8] Avoid generating dust. For liquid spills, use an inert absorbent material.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[16]

Disposal Protocol:

-

Aminonaphthol compounds and any contaminated materials must be treated as hazardous waste.[16][17]

-

Do not dispose of down the drain or in regular solid waste.[8][16]

-

Collect waste in dedicated, clearly labeled, and sealed hazardous waste containers.[16]

-

Dispose of contents and containers in accordance with all local, regional, and national regulations. This typically involves arranging for pickup by a licensed hazardous waste disposal contractor.[1][2][17]

Experimental Protocols and Mechanisms of Toxicity

While specific experimental protocols for every aminonaphthol compound are beyond the scope of this guide, toxicological assessments often follow standardized procedures. For example, oral toxicity studies in animal models, such as those described for 1-naphthol, involve administering single or repeated doses to evaluate acute and chronic health effects, including histopathological changes in target organs like the kidneys and stomach.[18]

The mechanism of toxicity for some naphthol derivatives is believed to involve metabolic activation. 1-Naphthol can be metabolized by hepatocytes into reactive intermediates like 1,2- and 1,4-naphthoquinone.[9] These quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS). Both the quinone intermediates and the resulting ROS can deplete cellular antioxidants like glutathione (GSH) and covalently bind to essential macromolecules like proteins and DNA, leading to oxidative stress and cell death.[9]

dot

Caption: Proposed metabolic activation and cytotoxicity pathway for 1-naphthol.[9]

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Amino-2-naphthol | C10H9NO | CID 14535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Amino-2-naphthol hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Mechanisms of toxic injury to isolated hepatocytes by 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Aminonaphthalene | CAS#:134-32-7 | Chemsrc [chemsrc.com]

- 11. cloudfront.zoro.com [cloudfront.zoro.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. 1-Naphthol--single and repeated dose (30-day) oral toxicity studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of the complex organic compound 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, a molecule of interest in advanced materials and pharmaceutical research. Due to its intricate structure, understanding its behavior in various solvents is critical for its application and development. This document provides a framework for determining its solubility, including detailed experimental protocols and analytical workflows, designed for researchers, scientists, and professionals in drug development.

Section 1: Solubility Data

A comprehensive literature search did not yield specific quantitative solubility data for this compound. To facilitate future research and data compilation, the following table is provided as a template for organizing experimentally determined solubility values.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |

| Non-Polar Solvents | Data to be determined | Data to be determined | ||

| Hexane | C₆H₁₄ | 0.1 | ||

| Toluene | C₇H₈ | 2.4 | ||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | ||

| Polar Aprotic Solvents | Data to be determined | Data to be determined | ||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ||

| Acetone | C₃H₆O | 5.1 | ||

| Acetonitrile (ACN) | C₂H₃N | 5.8 | ||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ||

| Polar Protic Solvents | Data to be determined | Data to be determined | ||

| Methanol | CH₃OH | 5.1 | ||

| Ethanol | C₂H₅OH | 4.3 | ||

| Isopropanol | C₃H₈O | 3.9 | ||

| Water | H₂O | 10.2 |

Section 2: Experimental Protocols for Solubility Determination

The following protocols provide a standardized methodology for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

This is a widely recognized method for determining the thermodynamic solubility of a compound.[1][2][3][4]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[1]

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.[1]

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, either centrifuge the sample at high speed or filter it through a syringe filter.[1]

-

Quantitatively dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Analytical Quantification

HPLC Method Development:

-

Column: A reverse-phase C18 column is often suitable for aromatic compounds.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common starting point.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.

Section 3: Synthesis and Analytical Workflow Visualizations

The following diagrams illustrate the likely synthesis pathway and a general analytical workflow for the characterization of this compound.

Caption: Plausible one-pot synthesis of the target compound.

Caption: General workflow for analytical characterization.

Section 4: Conclusion

This technical guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols and utilizing the proposed analytical workflows, scientists can generate the critical data needed to advance their research and development efforts. The provided templates and diagrams are intended to standardize the data collection and reporting process, fostering a more comprehensive understanding of this compound's physicochemical properties across the scientific community.

References

Methodological & Application

The Pivotal Role of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (NOBIN) in Modern Organic Synthesis

Introduction: 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, commonly known as NOBIN, is a C1-symmetric chiral biaryl compound. It serves as a cornerstone in asymmetric catalysis, acting as a privileged scaffold for the development of a diverse array of chiral ligands.[1] The unique structural and electronic properties of NOBIN, arising from the presence of both an amino and a hydroxyl group on the binaphthyl backbone, make it and its derivatives highly effective in a multitude of stereoselective transformations.[1][2] This document provides a comprehensive overview of the applications of NOBIN in organic synthesis, complete with detailed experimental protocols, quantitative data, and graphical representations of key processes.

Synthesis of Enantiomerically Pure NOBIN

The synthesis of enantiomerically pure NOBIN is crucial for its application in asymmetric catalysis. While racemic NOBIN can be prepared through the oxidative cross-coupling of 2-naphthol and 2-naphthylamine, the resolution of the racemate or the enantioselective conversion from a chiral precursor is necessary to obtain the desired enantiomer.[1][3] A notable and practical method involves the direct conversion of (R)-(+)-1,1'-binaphthyl-2,2'-diamine (R-BINAM) to (R)-NOBIN.[4][5]

Experimental Protocol: Gram-Scale Conversion of (R)-BINAM to (R)-NOBIN[5][6]

This protocol details a one-pot, transition-metal-free synthesis of (R)-NOBIN from the readily available (R)-BINAM.

Materials:

-

(R)-(+)-1,1'-binaphthyl-2,2'-diamine ((R)-BINAM)

-

1,4-Dioxane

-

Deionized (DI) water

-

12 M Hydrochloric acid (HCl)

-

Benzoyl peroxide

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

A solution of (R)-BINAM (1.0 g, 3.52 mmol) in 220 mL of 1,4-dioxane, 65 mL of DI water, and 47 mL of 12 M HCl (final concentration ~1.7 M) is heated to 85 °C under an argon atmosphere.

-

A solution of benzoyl peroxide (2.3 g, 9.5 mmol, 2.7 equivalents) in 10 mL of 1,4-dioxane is added dropwise to the reaction mixture over 5 hours using a syringe pump.

-

The reaction is stirred at 85 °C for a total of 6 hours.

-

The reaction mixture is cooled to room temperature and neutralized to a pH of approximately 8 with a saturated NaHCO₃ solution.

-

The solvents are removed under reduced pressure.

-

The crude material is redissolved in a 1:1 mixture of DI water and EtOAc.

-

The organic layer is separated, and the aqueous layer is extracted with EtOAc.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by preparative HPLC to afford (R)-NOBIN.

Quantitative Data:

| Scale | Yield of (R)-NOBIN | Enantiomeric Excess (ee) | Reference |

| 1.0 g | 70% | >99% | [5] |

| 0.5 mmol | 65% | >99% | [6] |

Diagram of Synthetic Pathway:

Caption: Synthesis of (R)-NOBIN from (R)-BINAM.

Applications in Asymmetric Catalysis

NOBIN and its derivatives have proven to be versatile ligands in a wide range of metal-catalyzed asymmetric reactions. The ability to easily modify the amino and hydroxyl groups allows for the fine-tuning of steric and electronic properties, leading to high enantioselectivities.[2]

Palladium-Catalyzed Enantioselective C-H Activation/Cycloaddition

A significant advancement in the application of NOBIN derivatives is the use of N-acetyl-(R)-NOBIN (NOBINAc) as a chiral ligand in palladium-catalyzed asymmetric C-H activation.[1][7] These ligands have shown superior performance compared to traditional mono-N-protected amino acids (MPAAs) in the synthesis of 2-benzazepines.[5]

Materials:

-

Homobenzyltriflamide substrate

-

Allene substrate

-

Palladium(II) acetate (Pd(OAc)₂)

-

(R)-N-acetyl-NOBIN ((R)-Ac-NOBIN, L4)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

Procedure:

-

In a reaction vial, Pd(OAc)₂ (10 mol %), (R)-Ac-NOBIN (30 mol %), Cu(OAc)₂·H₂O (2 equivalents), and Cs₂CO₃ (1.5 equivalents) are combined.

-

The vial is purged with air, and toluene (1.0 mL), DMSO (15 equivalents), the homobenzyltriflamide (0.1 mmol), and the allene (0.2 mmol) are added.

-

The reaction mixture is stirred at 100 °C for 16 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of celite and concentrated.

-

The residue is purified by flash column chromatography to yield the enantioenriched 2-benzazepine product.

Quantitative Data for Pd-Catalyzed C-H Activation/Cycloaddition:

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (R)-N-Boc-NOBIN (L1) | 31 | 40 | [4] |

| (R)-N-Trifluoromethylacetyl-NOBIN | 28 | 86 | [5] |

| (R)-N-acetyl-NOBIN (L4) | 92 | 94 | [4][5] |

| (R)-N-(2,6-dibenzoyl)-NOBIN (L5) | 81 | 96 | [5] |

Diagram of Catalytic Cycle:

Caption: Proposed catalytic cycle for Pd-catalyzed C-H activation.

Palladium-Catalyzed Asymmetric Allylic Substitution

NOBIN-based phosphite ligands are effective in palladium-catalyzed asymmetric allylic substitution reactions, a powerful method for forming C-C, C-N, and C-O bonds.[7][8] These reactions often proceed with high enantioselectivity.[8]

General Reaction Scheme: The reaction typically involves a palladium precursor, a chiral NOBIN-derived ligand, and a nucleophile that attacks an allylic substrate. While a specific detailed protocol was not found in the search results, the general conditions often involve a palladium source like [PdCl(η³-C₃H₅)]₂, the chiral ligand, the allylic substrate, and a suitable base and solvent system. For the allylic alkylation of (E)-1,3-diphenylallyl acetate with 1-cyclohexenylpyrrolidine, enantiomeric excesses of up to 93% have been reported using a P,N-containing phosphite ligand derived from N-Bn-NOBIN.[8]

Other Key Asymmetric Transformations

NOBIN and its derivatives have been successfully employed as ligands in a variety of other important asymmetric reactions, demonstrating the broad applicability of this chiral scaffold.[2]

-

Diethylzinc Addition to Aldehydes: This reaction is a classic benchmark for new chiral ligands, and NOBIN-based catalysts have shown to be effective.[6]

-

Diels-Alder and Hetero-Diels-Alder Reactions: NOBIN-derived catalysts have been used to control the stereochemistry of these powerful cycloaddition reactions.[2][3]

-

1,4-Conjugate Addition: The addition of nucleophiles to α,β-unsaturated ketones is another area where NOBIN-based ligands have provided high levels of asymmetric induction.[2][8]

Relevance to Drug Development

The axially chiral biaryl scaffold, of which NOBIN is a prime example, is considered a "privileged structure" in medicinal chemistry and drug discovery.[3][9] The rigid and well-defined three-dimensional structure of these molecules makes them excellent candidates for designing ligands that can bind with high affinity and selectivity to biological targets.[10]

Furthermore, the synthesis of enantiomerically pure drug candidates is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The use of NOBIN-derived chiral ligands in asymmetric synthesis provides a direct and efficient route to obtaining single-enantiomer active pharmaceutical ingredients.[11] While specific applications of NOBIN itself in drug development are not widely reported, its role in facilitating the synthesis of complex, chiral molecules underscores its indirect but significant contribution to the field.

Diagram of Chiral Ligand Role in Drug Development:

Caption: Role of chiral ligands in synthesizing enantiopure drugs.

References

- 1. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C-H Activation/Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Basic nitrogen (BaN): a ‘privileged element’ in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

Application Notes: 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (NOBIN) Derivatives in Asymmetric Catalysis

Introduction

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, commonly known as NOBIN, is a chiral binaphthyl compound that has garnered significant attention as a privileged ligand scaffold in asymmetric catalysis. Its rigid C2-symmetric backbone and the presence of both an amino and a hydroxyl group allow for versatile modifications and effective chelation to a variety of metal centers. This unique structural motif enables the creation of a well-defined chiral environment, facilitating high levels of stereocontrol in a range of chemical transformations. This document focuses on the application of N-acyl derivatives of NOBIN (NOBINAc) as ligands in palladium-catalyzed asymmetric C-H activation/annulation reactions, a powerful strategy for the synthesis of complex, enantioenriched molecules.

Application in Palladium-Catalyzed Asymmetric C-H Activation/Annulation

N-Acylated NOBIN derivatives have proven to be highly effective ligands in palladium-catalyzed asymmetric C-H activation and subsequent annulation reactions. These ligands outperform many traditional mono-N-protected amino acids (MPAAs) in achieving high enantioselectivity. The acylated amino group and the hydroxyl group of the NOBIN scaffold act as a bidentate ligand, coordinating to the palladium center and facilitating a concerted metalation-deprotonation (CMD) mechanism. This process allows for the enantioselective construction of complex molecular architectures, such as benzazepines, from simple starting materials.

A key application of NOBINAc ligands is in the formal (5+2) cycloaddition between homobenzyltriflamides or o-methylbenzyltriflamides and allenes. This reaction provides access to valuable enantioenriched 2-benzazepine core structures, which are prevalent in many biologically active compounds. The choice of the acyl group on the NOBIN ligand can significantly influence the yield and enantioselectivity of the reaction, allowing for fine-tuning of the catalyst performance.

Quantitative Data Summary

The following table summarizes the performance of various N-acyl-(R)-NOBIN ligands in the palladium-catalyzed asymmetric annulation of homobenzyltriflamide with vinylidenecyclohexane.

| Entry | Ligand (Acyl Group) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Boc | 31 | 40 |

| 2 | Acetyl | 75 | 82 |

| 3 | Pivaloyl | 85 | 92 |

| 4 | Benzoyl | 68 | 75 |

Reaction conditions: homobenzyltriflamide (0.1 mmol), vinylidenecyclohexane (0.2 mmol), Pd(OAc)2 (10 mol %), Ligand (30 mol %), Cu(OAc)2·H2O (2 equiv), Cs2CO3 (1.5 equiv), DMSO (15 equiv), Toluene (1.0 mL), air, 100 °C, 16 h.

Experimental Protocols

1. Synthesis of N-Pivaloyl-(R)-NOBIN Ligand

This protocol describes the synthesis of the N-pivaloyl derivative of (R)-NOBIN, which has shown excellent performance in the aforementioned catalytic reaction.

Materials:

-

(R)-(+)-2′-Amino-1,1′-binaphthalen-2-ol ((R)-NOBIN)

-

Pivaloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of (R)-NOBIN (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 equiv).

-

Stir the mixture for 10 minutes at 0 °C.

-

Slowly add pivaloyl chloride (1.1 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-pivaloyl-(R)-NOBIN ligand.

2. Protocol for Palladium-Catalyzed Asymmetric Annulation

This protocol details the procedure for the asymmetric annulation of homobenzyltriflamide with vinylidenecyclohexane using a palladium/N-pivaloyl-(R)-NOBIN catalyst system.

Materials:

-

Homobenzyltriflamide

-

Vinylidenecyclohexane

-

Palladium(II) acetate (Pd(OAc)2)

-

N-Pivaloyl-(R)-NOBIN

-

Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

-

Cesium carbonate (Cs2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Toluene, anhydrous

-

Reaction vial or tube

Procedure:

-

To a reaction vial, add homobenzyltriflamide (0.1 mmol, 1.0 equiv), Pd(OAc)2 (0.01 mmol, 10 mol %), N-pivaloyl-(R)-NOBIN (0.03 mmol, 30 mol %), Cu(OAc)2·H2O (0.2 mmol, 2.0 equiv), and Cs2CO3 (0.15 mmol, 1.5 equiv).

-

Seal the vial with a septum and purge with air.

-

Add anhydrous toluene (1.0 mL) and DMSO (0.11 mL, 15 equiv) via syringe.

-

Add vinylidenecyclohexane (0.2 mmol, 2.0 equiv) via syringe.

-

Place the reaction vial in a preheated oil bath at 100 °C and stir for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the enantioenriched 2-benzazepine product.

-

Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Caption: Coordination of N-Pivaloyl-NOBIN to a Palladium Center.

Caption: Workflow for Pd-Catalyzed Asymmetric Annulation.

Caption: Proposed Catalytic Cycle for Asymmetric C-H Annulation.

One-Pot Three-Component Synthesis of Aminoalkyl Naphthols: A Detailed Guide for Researchers

The one-pot, three-component synthesis of aminoalkyl naphthols, famously known as the Betti reaction, represents a cornerstone of multicomponent reactions in organic chemistry. This atom-economical process efficiently constructs complex molecules from simple precursors—an aldehyde, 2-naphthol, and an amine or amide—in a single step. The resulting aminoalkyl naphthol derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for this versatile synthesis, catering to the needs of laboratory research and development.

Application Notes

The synthesis of aminoalkyl naphthols via the Betti reaction is prized for its operational simplicity and the high degree of structural diversity achievable by varying the three core components.[5] This reaction is a special case of the Mannich reaction.[6] The choice of catalyst is crucial and can significantly influence reaction times, yields, and environmental impact. A wide array of catalysts have been successfully employed, ranging from simple acids and bases to more complex nanoparticles and ionic liquids.[1][5][7][8]

Solvent-free conditions are often preferred for this synthesis, aligning with the principles of green chemistry by reducing waste and simplifying work-up procedures.[5][7][8][9] The reaction mechanism typically proceeds through the formation of an imine from the aldehyde and amine, which then reacts with 2-naphthol. Alternatively, under acidic conditions, an ortho-quinone methide intermediate can be formed from the aldehyde and 2-naphthol, which is then attacked by the amine.[10]

The resulting aminoalkyl naphthol products, often referred to as Betti bases, serve as valuable scaffolds in medicinal chemistry.[6] Their rigid naphthol core combined with the flexible aminoalkyl side chain allows for diverse interactions with biological targets. These compounds have been investigated for a range of therapeutic applications and are also utilized as chiral ligands in asymmetric synthesis.

Reaction Visualization

To better understand the process, the following diagrams illustrate the generalized reaction scheme and a typical experimental workflow.

Caption: Generalized one-pot synthesis of aminoalkyl naphthols.

Caption: Typical experimental workflow for aminoalkyl naphthol synthesis.

Comparative Data of Synthetic Protocols

The following tables summarize quantitative data from various published protocols for the one-pot synthesis of aminoalkyl naphthols, highlighting the differences in catalysts, reaction conditions, and outcomes.

Table 1: Synthesis of Amidoalkyl Naphthols using Various Catalysts

| Entry | Aldehyde | Amide/Urea | Catalyst (mol%) | Conditions | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Acetamide | KHSO₄ (15) | Solvent-free, 100°C | 60 | 90 | [9] |

| 2 | 4-Chlorobenzaldehyde | Acetamide | KHSO₄ (15) | Solvent-free, 100°C | 30 | 95 | [9] |

| 3 | Benzaldehyde | Acetamide | Succinic Acid (5) | Solvent-free, 120°C | 7 | 92 | [5] |

| 4 | 4-Nitrobenzaldehyde | Urea | Succinic Acid (5) | Solvent-free, 120°C | 10 | 94 | [5] |

| 5 | Benzaldehyde | Acetamide | AIL@MNP (60 mg) | Solvent-free, 90°C | 15 | 92 | [7] |

| 6 | 4-Methoxybenzaldehyde | Acetamide | AIL@MNP (60 mg) | Solvent-free, 90°C | 20 | 88 | [7] |

| 7 | Benzaldehyde | Acetamide | Nano-graphene oxide | Solvent-free | - | 94 | [8] |

AIL@MNP = Magnetic Nanoparticle Supported Acidic Ionic Liquid

Table 2: Synthesis of 1-(α-Aminoalkyl)-2-naphthols using a Nano-Nickel Complex Catalyst

| Entry | Aldehyde | Amine | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine | Nano---INVALID-LINK--₂ (5) | Ethanol, Reflux | 1.5 | 94 | |

| 2 | 4-Nitrobenzaldehyde | Morpholine | Nano---INVALID-LINK--₂ (5) | Ethanol, Reflux | 0.5 | 98 | |

| 3 | 4-Chlorobenzaldehyde | Pyrrolidine | Nano---INVALID-LINK--₂ (5) | Ethanol, Reflux | 1.0 | 95 | |

| 4 | 4-Methylbenzaldehyde | Piperidine | Nano---INVALID-LINK--₂ (5) | Ethanol, Reflux | 2.0 | 90 |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a practical guide for laboratory synthesis.

Protocol 1: Potassium Hydrogen Sulfate (KHSO₄) Catalyzed Synthesis of Amidoalkyl Naphthols (Solvent-Free)[9]

Materials:

-

Aldehyde (1 mmol)

-

2-Naphthol (1 mmol)

-

Acetamide or Urea (1.1 mmol)

-

Potassium Hydrogen Sulfate (KHSO₄) (0.15 mmol)

Procedure:

-